molecular formula C14H18ClN3O2S B2551127 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1014071-78-3

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2551127
CAS No.: 1014071-78-3
M. Wt: 327.83
InChI Key: NBERIBGGDGPERP-UHFFFAOYSA-N
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Description

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as CDMP and is synthesized through a specific chemical process.

Scientific Research Applications

Anticancer and Antitumor Activities

Sulfonamide derivatives have shown significant anticancer and antitumor activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes showed potential in causing cell death mainly by apoptosis, highlighting their potential as therapeutic agents against cancer (González-Álvarez et al., 2013). Additionally, novel celecoxib derivatives with sulfonamide moiety were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating their therapeutic potential across various domains (Küçükgüzel et al., 2013).

Molecular Docking and Synthesis Studies

Heterocyclic synthesis involving enaminones and sulfonamide moieties led to the creation of novel compounds with potential as COX-2 inhibitors, as indicated by molecular docking studies. These findings suggest the utility of sulfonamide derivatives in designing new therapeutic agents (Hassan, 2014).

Antimicrobial Activities

Sulfonamide derivatives were also synthesized and tested for their antimicrobial activities. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties exhibited antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Hassan, 2013).

Corrosion Inhibition

In the field of material science, sulfonamide derivatives were investigated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. This showcases the diverse industrial applications of sulfonamide derivatives beyond biomedical research (Tawfik, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs containing a benzenesulfonamide moiety are often used as carbonic anhydrase inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-10-4-6-13(7-5-10)21(19,20)16-8-9-18-12(3)14(15)11(2)17-18/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBERIBGGDGPERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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